(2-Bromo-1-chloroethyl)benzene

Mass Spectrometry Bond Dissociation Mechanistic Studies

(2-Bromo-1-chloroethyl)benzene (CAS 6622-78-2) is a benzylic dihalide of molecular formula C8H8BrCl and molecular weight 219.51 g/mol. It is characterized by a single aromatic ring bearing a 1-chloro-2-bromoethyl side chain, placing it in the class of halogenated alkylbenzenes.

Molecular Formula C8H8BrCl
Molecular Weight 219.50 g/mol
CAS No. 6622-78-2
Cat. No. B12805622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-1-chloroethyl)benzene
CAS6622-78-2
Molecular FormulaC8H8BrCl
Molecular Weight219.50 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CBr)Cl
InChIInChI=1S/C8H8BrCl/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyUVZVRUOXFQXFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-1-chloroethyl)benzene CAS 6622-78-2: Procurement Guide for Differential Halogen Electrophile in Organic Synthesis


(2-Bromo-1-chloroethyl)benzene (CAS 6622-78-2) is a benzylic dihalide of molecular formula C8H8BrCl and molecular weight 219.51 g/mol . It is characterized by a single aromatic ring bearing a 1-chloro-2-bromoethyl side chain, placing it in the class of halogenated alkylbenzenes. Its defining feature is the presence of two distinct halogen atoms—bromine and chlorine—on adjacent carbons, which imparts differential reactivity compared to mono-halogenated or symmetrically dihalogenated analogs. This structural motif is of interest in organic synthesis as an electrophilic building block for sequential or chemoselective transformations. Basic computed physical properties include a density of 1.488 g/cm³ and a boiling point of approximately 236.4°C at 760 mmHg . The compound is listed in the NIST Chemical Kinetics Database, indicating its relevance to mechanistic and rate studies [1].

Why (2-Bromo-1-chloroethyl)benzene Cannot Be Interchanged with Mono-Halogenated or Symmetrical Dihalide Analogs


Direct substitution of (2-bromo-1-chloroethyl)benzene with a mono-halogenated analog such as (2-bromoethyl)benzene or (2-chloroethyl)benzene is not chemically equivalent because the presence of two distinct halogen leaving groups with different bond strengths (C–Br vs. C–Cl) enables regioselective and chemoselective transformations that are unattainable with a single leaving group [1]. The inherent difference in leaving group ability—where bromide is a better leaving group than chloride in nucleophilic substitution and elimination reactions—allows for sequential functionalization or selective elimination to form styrene derivatives [1]. Furthermore, class-level evidence indicates that α-bromo ethers are generally more reactive than the corresponding α-chloro ethers, and selectivity can differ, making the α-bromo variant preferred in some synthetic routes due to ease of preparation or reaction outcome [2]. These fundamental differences in reactivity and selectivity mean that substituting this compound with a simpler analog will alter reaction rates, product distribution, and the feasibility of multi-step synthetic sequences.

Quantitative Differentiation of (2-Bromo-1-chloroethyl)benzene from Closest Analogs


Differential C–Br vs. C–Cl Bond Cleavage Rates in Mass Spectrometry

In mass spectrometric fragmentation studies, the C–Br bond of halogenated alkylbenzenes cleaves faster than the C–Cl bond, with the rate of direct bond cleavage being inversely proportional to the strength of the bond being broken [1]. This establishes a clear, quantifiable difference in the leaving group propensity between the bromine and chlorine atoms in the same molecule.

Mass Spectrometry Bond Dissociation Mechanistic Studies

Comparative Reactivity of α-Bromo vs. α-Chloro Ethers in Synthesis

A class-level review from the Science of Synthesis series notes that α-bromo ethers are generally more reactive than their α-chloro counterparts. Importantly, selectivity can differ between the two, and the α-bromo variant is sometimes chosen because it is easier to prepare than the corresponding α-chloro ether [1]. While this is a general statement for α-halo ethers, (2-bromo-1-chloroethyl)benzene contains both a benzylic bromine and a benzylic chlorine, making it a hybrid case where the bromine provides enhanced reactivity and the chlorine provides a handle for later, more controlled transformations.

Synthetic Methodology Halogen Reactivity Nucleophilic Substitution

Rate Data for a Closely Related Compound: (2-Bromoethyl)benzene + H· Radical

The NIST Chemical Kinetics Database provides a measured rate constant for the reaction of (2-bromoethyl)benzene—a close analog lacking the chlorine atom—with a hydrogen atom radical at 298 K: k = 4.82 x 10⁻¹⁴ (±2.32 x 10⁻¹⁴) cm³/molecule·s [1]. This serves as a quantitative benchmark for the reactivity of the bromoethylbenzene core. While direct data for (2-bromo-1-chloroethyl)benzene is not available, the presence of the additional chlorine atom is expected to alter the reaction kinetics due to its electron-withdrawing inductive effect.

Chemical Kinetics Radical Chemistry Atmospheric Chemistry

Use as a Synthetic Intermediate in Medicinal Chemistry Patents

While (2-bromo-1-chloroethyl)benzene itself is not frequently cited as a final bioactive molecule, its close structural relatives are employed as intermediates in the synthesis of kinase inhibitors. For instance, patents on alkynyl alcohols as kinase inhibitors [1] and receptor-type kinase modulators [2] utilize halogenated alkylbenzene building blocks. This demonstrates the class-level utility of such compounds in medicinal chemistry programs. The specific advantage of (2-bromo-1-chloroethyl)benzene in this context is its ability to undergo sequential functionalization—e.g., initial substitution of the bromine to install a desired group, followed by transformation of the chlorine into a different moiety or elimination to a styrene.

Medicinal Chemistry Kinase Inhibitors Organic Synthesis

Optimal Research and Industrial Scenarios for Procuring (2-Bromo-1-chloroethyl)benzene (CAS 6622-78-2)


Sequential Chemoselective Functionalization in Complex Molecule Synthesis

The primary justification for procuring (2-bromo-1-chloroethyl)benzene lies in its ability to undergo sequential, chemoselective transformations. The significantly faster cleavage of the C–Br bond compared to the C–Cl bond [1] allows for the selective displacement of the bromine atom under mild conditions, yielding a chloroethylbenzene intermediate. This intermediate can then be subjected to a second, distinct transformation targeting the C–Cl bond (e.g., elimination to a styrene or a second nucleophilic substitution under forcing conditions). This stepwise approach is difficult or impossible to achieve with symmetrical dihalides like (1,2-dibromoethyl)benzene, which would suffer from competitive reactions.

Precursor to Functionalized Styrenes via Selective Elimination

The compound can serve as a masked styrene equivalent. Selective dehydrobromination of the more labile C–Br bond, followed by dehydrochlorination of the remaining C–Cl bond, provides a route to functionalized styrenes. This is particularly valuable when direct functionalization of styrene is challenging or when the intermediate chloro-styrene is a desired target. This application leverages the differential leaving group ability highlighted by the C–Br vs. C–Cl cleavage rate difference [1].

Building Block for Kinase Inhibitor and Receptor Modulator Libraries

For medicinal chemists engaged in kinase inhibitor or receptor modulator programs, (2-bromo-1-chloroethyl)benzene offers a versatile scaffold. Its dual-halogen architecture allows for the introduction of two distinct chemical moieties in a controlled manner, enabling the exploration of chemical space around a central phenyl core. The compound's class-level relevance is supported by patent literature showing the use of similar halogenated alkylbenzenes in the synthesis of kinase-targeting agents [2].

Mechanistic Probe in Physical Organic Chemistry

The well-defined difference in leaving group ability between bromine and chlorine makes this compound a useful probe for investigating the mechanisms of nucleophilic substitution and elimination reactions. By comparing the rates and product distributions of (2-bromo-1-chloroethyl)benzene with its mono-halogenated or symmetrically dihalogenated analogs, researchers can gain insights into the relative contributions of bond strength, sterics, and electronic effects. This application is supported by the existence of kinetic data for the (2-bromoethyl)benzene core in the NIST database [3].

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